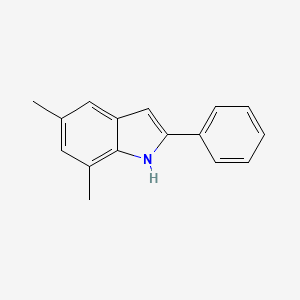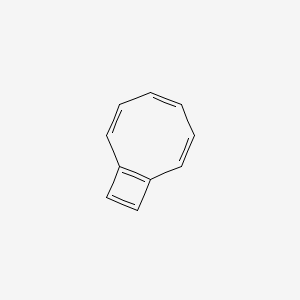
Bicyclo(6.2.0)decapentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(6.2.0)decapentaene is a bicyclic organic compound with the molecular formula C10H8. It is an isomer of naphthalene and azulene . This compound is of particular interest to researchers due to its unique structure, which includes both cyclobutadiene and cyclooctatetraene rings. These rings are antiaromatic individually, but when fused together, they counteract each other’s antiaromaticity .
Vorbereitungsmethoden
Bicyclo(6.2.0)decapentaene can be synthesized through a multistep process starting from bicyclo(4.2.0)octa-3,7-diene-2,5-dione . The synthetic route involves the following steps:
Irradiation with Ultraviolet Light: The starting material is irradiated with ultraviolet light to produce a tricyclodecadiendione.
Reduction: The tricyclodecadiendione is then reduced to a diol using lithium aluminium hydride.
Conversion to Tetraene: The cis isomer of the diol is converted to a tetraene by adding bromide or mesylate and then stripping it with potassium tert-butoxide.
Heating: The tricyclodecatetraene is heated to 100°C in benzene, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
Bicyclo(6.2.0)decapentaene undergoes several types of chemical reactions:
Oxidation: It reacts with oxygen in the air.
Reactivity with Pentane: It dissolves in pentane.
Wissenschaftliche Forschungsanwendungen
Bicyclo(6.2.0)decapentaene has several applications in scientific research:
Chemistry: Its unique structure and reactivity make it a subject of interest in theoretical organic chemistry.
Material Science: The compound’s ability to form complexes with metals, such as iron tricarbonyl, is useful in material science.
Aromaticity Studies: Researchers study this compound to understand the concept of aromaticity and antiaromaticity.
Wirkmechanismus
The mechanism of action of bicyclo(6.2.0)decapentaene involves its unique structural properties. The compound has a planar structure at room temperature but can adopt a tub shape with minimal energy. This flexibility in structure affects its reactivity and interactions with other molecules . The compound’s rings act independently rather than as a single aromatic system, which influences its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Bicyclo(6.2.0)decapentaene is similar to other bicyclic compounds such as naphthalene and azulene . its unique combination of cyclobutadiene and cyclooctatetraene rings sets it apart. Unlike naphthalene, which is aromatic, this compound exhibits both aromatic and antiaromatic characteristics depending on the conditions .
Similar Compounds
Naphthalene: An aromatic compound with a similar molecular formula but different structure.
Eigenschaften
CAS-Nummer |
20455-01-0 |
|---|---|
Molekularformel |
C10H8 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
bicyclo[6.2.0]deca-1(8),2,4,6,9-pentaene |
InChI |
InChI=1S/C10H8/c1-2-4-6-10-8-7-9(10)5-3-1/h1-8H |
InChI-Schlüssel |
FPEVLUDJYTXDPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC2=C(C=C1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


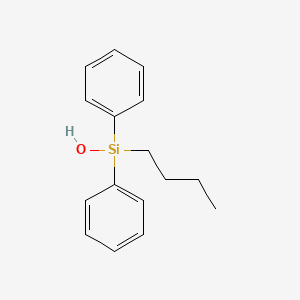
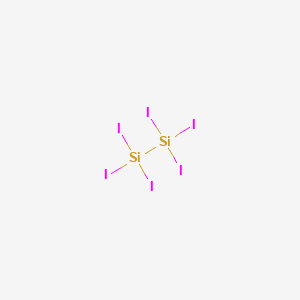

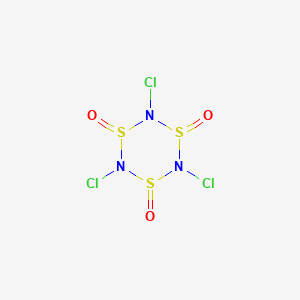
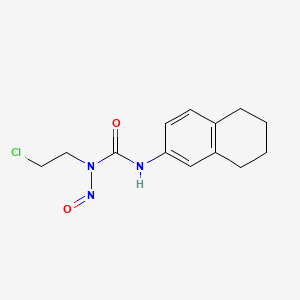
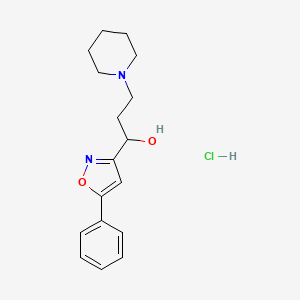
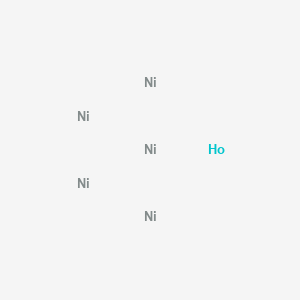
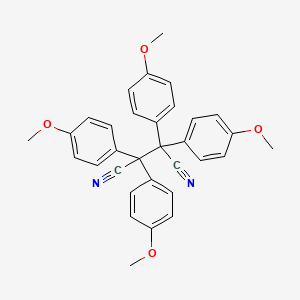

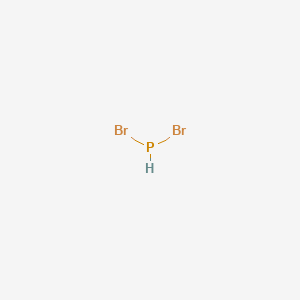
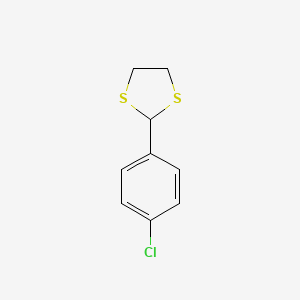
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)
